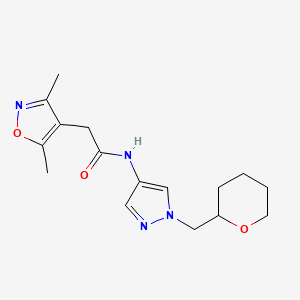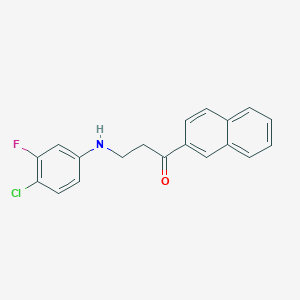
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone, also known as Flupentixol, is a synthetic compound that is used as an antipsychotic medication to treat a wide range of psychiatric disorders. Flupentixol is a member of the thioxanthene class of antipsychotics and is structurally related to chlorpromazine. It is a potent dopamine antagonist and is thought to act primarily by blocking dopamine receptors in the brain. Flupentixol is used in the treatment of schizophrenia, bipolar disorder, and depression.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Microbial Reductases
In the field of asymmetric synthesis, a study discusses the use of microbial reductases for synthesizing chiral intermediates such as 3-Chloro-1-phenyl-1-propanol, which could be relevant for the synthesis of compounds like 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone (Choi et al., 2010).
Kinetic Resolution in Drug Synthesis
Another study focuses on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents. This process is crucial for producing optically pure forms of such compounds, which might be applicable in the synthesis of related compounds (Kapoor et al., 2003).
Fluorescent Amino Acids
Research on genetically encoding fluorescent amino acids such as dansylalanine in yeast, using an amber nonsense codon, opens up possibilities for studying protein structures and interactions. This technique can be potentially adapted for compounds like 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone to study protein dynamics (Summerer et al., 2006).
Antibacterial Agents Synthesis
A study on the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, which have applications as antibacterial agents, provides insights into the structure-activity relationships and the synthesis process of such compounds. This knowledge can be applied to the synthesis and understanding of the properties of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone (Matsumoto et al., 1984).
Crystallographic Studies
The crystal structure of related organic compounds can provide insights into the structural properties and potential applications of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone. This includes understanding intermolecular interactions and molecular frameworks (Abdel-Jalil et al., 2015).
Enantioselective Synthesis
The enantioselective synthesis of chloro alcohols, including compounds similar to 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone, is essential for producing pharmaceutically pure forms. Studies on lipase-catalyzed transesterification provide insights into this process (Raju et al., 1995).
Fluorinated Compounds in Organic Synthesis
Research on fluorinated compounds, such as fluoronaphthalene building blocks, is crucial for understanding the synthesis and applications of compounds with fluorine substitutions like 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone. These studies offer insights into regioselectivity and chemical reactions involving fluorinated compounds (Masson & Schlosser, 2005).
Propiedades
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJTOXUKKOVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

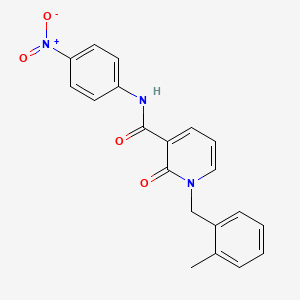
![2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetic acid](/img/structure/B2739630.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2739631.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
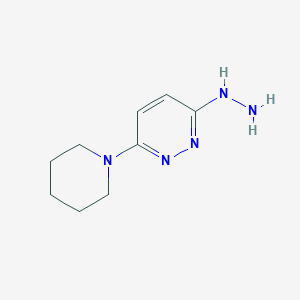
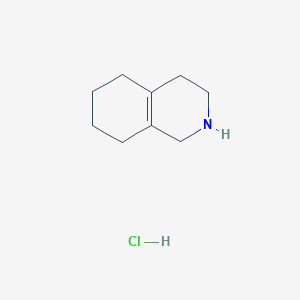
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
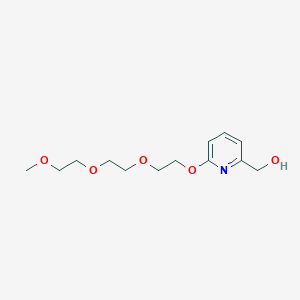
![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
